Atrial natriuretic factor (5-27)

Vue d'ensemble

Description

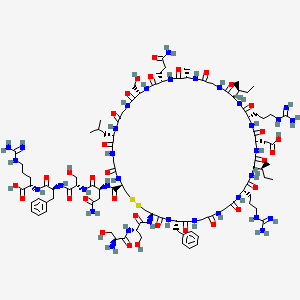

Atrial natriuretic factor (ANF) is a cardiac peptide with multiple physiological effects, including natriuresis, blood pressure regulation, and renin-angiotensin-aldosterone system (RAAS) antagonism . It is synthesized in the atria and must be extensively cleaved by the protease corin to produce the mature 28 amino acid ANF . It is identified as a peptide or group of peptides having direct vascular as well as natriuretic effects .

Synthesis Analysis

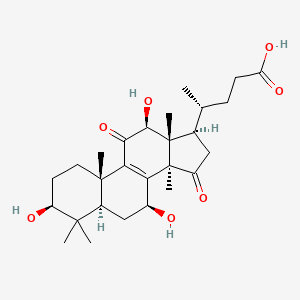

The synthesis of ANF involves the production of a precursor known as pre-proANP in the atria. This precursor is then extensively cleaved by the protease corin to produce the mature 28 amino acid ANP . The entire sequence of an ANF precursor was established by modern complementary DNA cloning techniques .Molecular Structure Analysis

ANF is identified as a peptide or group of peptides . The polypeptide nature of ANF was established, and several laboratories working independently obtained highly purified preparations of atrial peptides with natriuretic and known biological activities .Chemical Reactions Analysis

ANF has been found to lead to a brisk natriuresis, diuresis, and kaliuresis of very rapid onset and relatively short duration . The peak sodium excretion reached as much as 30- to 40-fold basal levels, a magnitude of action which immediately situated ANF as the most powerful endogenous natriuretic substance described to date .Physical And Chemical Properties Analysis

ANF is a peptide or group of peptides having direct vascular as well as natriuretic effects . These peptides were purified, sequenced, and synthesized .Applications De Recherche Scientifique

Atrial Natriuretic Factor (5-27): Scientific Research Applications

Cardiovascular Regulation: Atrial natriuretic factor (ANF), including its form as Atriopeptin II rat, plays a crucial role in cardiovascular homeostasis. It is known to regulate blood pressure and volume by promoting natriuresis, the excretion of sodium through urine. This peptide hormone inhibits the Sodium Potassium ATPase pump and the epithelial sodium channel (ENaC) in a cGMP PKG dependent manner, leading to increased sodium excretion .

Smooth Muscle Relaxation: Atriopeptin II rat activates particulate guanylyl cyclase, which results in the relaxation of intestinal and vascular smooth muscle tissues. This application is significant in therapeutic interventions aimed at alleviating conditions such as hypertension and intestinal spasms .

Anti-inflammatory Effects: Recent studies have investigated the therapeutic potential of ANF in targeting myocardial inflammation. For instance, research on rats has shown that ANF can be used to modulate inflammatory responses in cardiac tissues, which may be beneficial in treating conditions like myocarditis or heart failure .

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: ANF acts as an antagonist to the RAAS, which is a hormone system that regulates blood pressure and fluid balance. By inhibiting this system, ANF contributes to blood pressure reduction and prevents fluid overload, which is particularly useful in managing heart conditions .

Renal Function Modulation: The compound has been shown to affect renal functions significantly. Synthetic forms of ANF have been used in experiments to observe changes in renal hemodynamics, demonstrating its potential for therapeutic use in kidney-related disorders .

Mécanisme D'action

Target of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat primarily target the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of Atrial natriuretic factor (5-27) and Atriopeptin II rat . The receptor produces the intracellular second messenger cGMP .

Mode of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat interact with their targets, the GC-A/NPRA receptors, to produce cGMP . This interaction results in a series of physiological responses, including natriuresis, diuresis, vasorelaxation, antihypertrophic, antiproliferative, and antiinflammatory effects . These effects are largely directed toward the reduction of blood pressure and cardiovascular diseases .

Biochemical Pathways

The interaction of Atrial natriuretic factor (5-27) and Atriopeptin II rat with their targets affects several biochemical pathways. The production of cGMP, an intracellular second messenger, is a key part of these pathways . The increase in cGMP levels leads to a series of downstream effects, including the relaxation of vascular smooth muscle , which contributes to the reduction of blood pressure .

Result of Action

The molecular and cellular effects of the action of Atrial natriuretic factor (5-27) and Atriopeptin II rat include the reduction of blood pressure and cardiovascular diseases . These compounds elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects .

Safety and Hazards

Orientations Futures

Recent research has identified several clinical conditions, such as dilated cardiomyopathy, renal failure, and aging, associated with increased and decreased ANP levels . ANP levels could serve as a potential biomarker for the diagnosis of acute stages of heart failure, and ANP infusion could have a role in the management of acute or chronic heart failure .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGONBKRAPXMU-KJZYAOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H156N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237544 | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrial natriuretic factor (5-27) | |

CAS RN |

89139-54-8 | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor (5-27) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.